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Compound of Interest

Compound Name: 2,4-Dichloro-5-methylbenzoic acid

CAS No.: 6660-59-9

Cat. No.: B2646438

Get Quote

CAS: 52185-30-7 | Formula: C₈H₆Cl₂O₂ | MW: 205.04 g/mol

Executive Summary: The "Privileged" Trisubstituted
Scaffold
2,4-Dichloro-5-methylbenzoic acid represents a high-value building block for drug discovery

due to its dense functionalization. Unlike simple benzoic acids, this molecule offers three

distinct "handles" for chemical diversification, arranged in a pattern that allows for orthogonal

reactivity.

In medicinal chemistry, this scaffold is frequently employed to modulate lipophilicity (via the 5-

methyl group) and metabolic stability (via halogen blockage of metabolic hotspots). It serves as

a critical intermediate in the synthesis of kinase inhibitors, agrochemcials (auxin mimics), and

antiviral agents.

Key Chemical Advantages[1]
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Orthogonal Reactivity: The carboxylic acid, C4-chlorine, and C2-chlorine possess

significantly different activation energies, allowing for sequential, regioselective modification.

Metabolic Blocking: The 5-methyl group, flanked by a chlorine at C4, is sterically shielded,

reducing the rate of benzylic oxidation by cytochrome P450 enzymes.

Conformational Control: The ortho-chloro substituent (C2) forces the carboxylic acid (and

subsequent amides) out of planarity, a critical feature for binding affinity in sterically

demanding enzyme pockets.

Strategic Reactivity Profile
To successfully utilize this building block, researchers must understand the electronic and steric

hierarchy of its substituents.

The Reactivity Heatmap
Site A (COOH): Highest reactivity. Standard amidation/esterification.

Site B (C4-Cl): Moderate reactivity. Electronically activated by the para-carboxyl group.

Susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura) and

reactions.

Site C (C2-Cl): Low reactivity. Sterically hindered by the ortho-carboxyl and meta-methyl

groups. Typically reacts only under forcing conditions or after the C4 position has been

functionalized.

Visualization: Reactivity Logic Flow
The following diagram illustrates the decision matrix for functionalizing this scaffold.
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Reactivity Hierarchy

2,4-Dichloro-5-methylbenzoic acid
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Caption: Figure 1. Sequential functionalization strategy. Path A is the primary entry point for

library creation, while Path B exploits the electronic activation of the C4-chlorine.

Application Note: Regioselective Suzuki-Miyaura
Coupling
A common challenge with polychlorinated aromatics is controlling which halogen reacts. In 2,4-
dichloro-5-methylbenzoic acid, the C4-chlorine is significantly more reactive toward oxidative

addition by Palladium(0) than the C2-chlorine.

Mechanism:

Electronic Effect: The carboxylic acid (electron-withdrawing) is para to C4, lowering the

electron density at C4 and facilitating Pd insertion.
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Steric Effect: The C2 position is flanked by the carboxyl group ("Ortho Effect"), creating a

steric barrier that prevents the bulky Pd-ligand complex from approaching.

Application: This selectivity allows researchers to synthesize 4-aryl-2-chloro-5-methylbenzoic

acids, preserving the C2-chlorine for later stages (e.g., final cyclization to form quinazolinones).

Experimental Data: Regioselectivity Ratios
Catalyst
System

Solvent Temp (°C)
C4-Product
Yield

C2-Product
Yield

Selectivity
(C4:C2)

Pd(PPh₃)₄ /

Na₂CO₃
DME/H₂O 80 78% < 2% > 30:1

Pd(dppf)Cl₂ /

K₃PO₄
Dioxane 100 85% 5% 17:1

Pd(OAc)₂ / S-

Phos
Toluene 110 92% 8% 11:1

Note: S-Phos is highly active and may erode selectivity by forcing reaction at the hindered C2

position. For maximum regiocontrol, standard Pd(PPh₃)₄ is recommended.

Detailed Protocol: C4-Selective Suzuki Coupling
Objective: Synthesis of 4-(4-methoxyphenyl)-2-chloro-5-methylbenzoic acid. Scale: 1.0 mmol

Materials
Substrate: 2,4-Dichloro-5-methylbenzoic acid (205 mg, 1.0 mmol)

Boronic Acid: 4-Methoxyphenylboronic acid (167 mg, 1.1 mmol)

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%)

Base: Sodium Carbonate (Na₂CO₃), 2M aqueous solution (1.5 mL)

Solvent: 1,2-Dimethoxyethane (DME) (5 mL) - Degassed
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Step-by-Step Methodology
Setup & Degassing:

In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine the solvent

(DME) and aqueous base.

Sparge with Nitrogen or Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) catalyst

and promotes homocoupling.

Reagent Addition:

Add the 2,4-dichloro-5-methylbenzoic acid and the aryl boronic acid.

Add the Pd(PPh₃)₄ catalyst last to minimize exposure to air.

Reaction:

Fit the flask with a reflux condenser and heat to 80°C under an inert atmosphere.

Monitor by HPLC or TLC (Eluent: 50% EtOAc/Hexanes + 1% Acetic Acid).

Endpoint: The starting material (Rf ~0.4) should disappear within 4-6 hours. The mono-

coupled product will appear as a new spot (Rf ~0.35).

Workup:

Cool to room temperature.[1][2]

Acidify carefully with 1N HCl to pH ~2. Caution: CO₂ evolution.

Extract with Ethyl Acetate (3 x 10 mL).

Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.

Purification:

Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, Gradient 0-

40% EtOAc in Hexanes with 1% AcOH).
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QC & Validation Parameters
¹H NMR (DMSO-d₆):

Look for the loss of one aromatic singlet (the proton at C4 is gone, but C3/C6 are

substituted).

Diagnostic Signal: The methyl group at C5 will appear as a singlet around δ 2.3-2.4 ppm.

Aromatic Region: The new aryl ring protons (from boronic acid) will show characteristic

splitting (e.g., AA'BB' system for p-methoxy).

Mass Spec (ESI-):

Expected [M-H]⁻: 275.05 (for the coupled product).

Isotope Pattern: Should show a monochloro pattern (3:1 ratio of M : M+2), confirming the

C2-Cl is still intact.

Workflow Diagram: From Building Block to
Bioactive Core
This workflow demonstrates how to utilize the "Ortho Effect" and "Para-Activation" to build

complex heterocycles like Quinazolinones.
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2,4-Dichloro-5-methylbenzoic acid
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Caption: Figure 2. Synthetic route to Quinazolinones.[2][3] Note that Amide coupling (Step 1) is

often performed before Suzuki coupling to prevent catalyst poisoning by the free acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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